Introduction: A Versatile Building Block in Modern Chemistry
Introduction: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties and Applications of Butyl 3-aminobenzoate
Butyl 3-aminobenzoate is an aromatic compound featuring both an amine and a butyl ester functional group. This unique bifunctionality, with the substituents in a meta arrangement on the benzene ring, establishes it as a highly versatile intermediate in various fields of chemical synthesis. While its isomer, Butyl 4-aminobenzoate (Butamben), is well-documented for its use as a topical local anesthetic, the meta isomer serves a distinct and critical role as a precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]
The position of the amino group relative to the ester is a crucial determinant of the molecule's electronic properties, reactivity, and, consequently, its biological activity and application profile. This guide offers a detailed exploration of the chemical and physical properties of Butyl 3-aminobenzoate, providing researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work. We will delve into its synthesis, spectroscopic signature, reactivity, and potential applications, drawing comparisons to its isomers to highlight the subtleties of its chemical nature.
Chemical Identity and Nomenclature
Precise identification is paramount in chemical research and development. The following table summarizes the key identifiers for Butyl 3-aminobenzoate.
| Identifier | Value |
| IUPAC Name | butyl 3-aminobenzoate |
| CAS Number | 26218-03-1 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.25 g/mol |
| InChI Key | FOFJXIVZCGTINY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)C1=CC(=CC=C1)N |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. These parameters are essential for designing synthetic routes, developing formulations, and predicting absorption and distribution in drug discovery.
| Property | Value / Description | Context and Scientific Rationale |
| Physical State | Solid or liquid at room temperature. | The isomeric Butyl 4-aminobenzoate is a white crystalline powder, suggesting the 3-amino isomer is likely a low-melting solid or oil.[3] |
| Melting Point | Data not widely available. For comparison, the isomer Butyl 4-aminobenzoate melts at 58°C.[3][4] | The meta substitution can disrupt crystal lattice packing compared to the more symmetric para isomer, often resulting in a lower melting point. |
| Boiling Point | Data not widely available. The isomer Butyl 4-aminobenzoate boils at 173-174°C at 8 mmHg.[3] | The boiling point is expected to be similar to its isomer due to the identical molecular weight and functional groups. |
| Solubility | Expected to have low solubility in water but good solubility in organic solvents like ethanol, ether, and chloroform. | The long butyl chain and aromatic ring create a significant nonpolar character. The para isomer is noted as having very low water solubility.[3] |
| logP (o/w) | Estimated to be in the range of 2.5 - 3.0. The measured logP for the para isomer is 2.87.[3] | This value indicates significant lipophilicity, a key factor for membrane permeability in drug candidates and solubility in organic reaction media. |
| Purity | Commercially available at ≥95% purity. | High purity is essential for use as a starting material in multi-step syntheses to avoid side reactions and simplify purification of subsequent products. |
| Storage | Recommended storage at 2-8°C. | Cool storage conditions are advised to minimize potential degradation over time, particularly oxidation or hydrolysis. |
Anticipated Spectroscopic Profile
Spectroscopic analysis is fundamental for structure verification and purity assessment. Based on its functional groups, the following spectral characteristics are expected for Butyl 3-aminobenzoate.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide a clear fingerprint. Key signals would include a triplet around 0.9 ppm (terminal -CH₃ of the butyl group), two multiplets between 1.3-1.8 ppm (-CH₂-CH₂-), and a triplet around 4.2 ppm (O-CH₂-). The aromatic region (6.7-7.5 ppm) would show complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. A broad singlet corresponding to the amine (-NH₂) protons would also be present, its chemical shift being solvent-dependent.
-
¹³C NMR Spectroscopy: The carbon spectrum would confirm the carbon skeleton. Expected signals include the ester carbonyl carbon (~166 ppm), four distinct aromatic carbons (between ~115-150 ppm), and four signals for the butyl chain carbons (~14, 19, 31, 65 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is defined by its functional groups. Characteristic absorption bands would include:
-
3450-3300 cm⁻¹: Two distinct N-H stretching bands, typical for a primary amine.
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
2960-2870 cm⁻¹: Aliphatic C-H stretching from the butyl group.
-
~1710 cm⁻¹: A strong C=O stretching band for the ester carbonyl.
-
~1600 cm⁻¹: Aromatic C=C ring stretching.
-
~1250 cm⁻¹: C-O stretching of the ester.
-
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 193. Key fragmentation patterns would likely involve the loss of the butoxy group (•OC₄H₉) or the butyl group (•C₄H₉), and subsequent fragmentation of the benzoyl or aniline core.
Synthesis and Reactivity
The synthesis of Butyl 3-aminobenzoate is most commonly achieved via well-established esterification methods. Its bifunctional nature provides two reactive centers—the amine and the ester—making it a valuable synthetic intermediate.
Synthesis Methodologies
-
Fischer Esterification: This is the most direct and classical approach, involving the reaction of 3-aminobenzoic acid with butan-1-ol in the presence of a strong acid catalyst (e.g., H₂SO₄ or p-TsOH).[5] The reaction is an equilibrium process, and the removal of water using a Dean-Stark apparatus is crucial to drive the reaction to completion.
-
Transesterification: An alternative route involves the reaction of a more volatile ester, such as methyl or ethyl 3-aminobenzoate, with butan-1-ol.[6] This reaction is typically catalyzed by a Lewis acid (e.g., titanium(IV) butoxide) or a strong base.[7] The equilibrium is driven by the removal of the more volatile alcohol byproduct (methanol or ethanol).
Caption: Workflow for the synthesis of Butyl 3-aminobenzoate via Fischer Esterification.
Detailed Synthesis Protocol: Fischer Esterification
This protocol describes a self-validating system for the synthesis of Butyl 3-aminobenzoate. The rationale for each step is provided to ensure experimental integrity.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. This setup is critical for sequestering the water byproduct, which drives the reversible esterification towards the product side, maximizing yield.
-
Charging Reagents: To the flask, add 3-aminobenzoic acid (1.0 eq), butan-1-ol (3.0-5.0 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene). The excess butanol serves as both a reactant and a co-solvent, ensuring the reaction mixture remains homogenous and pushing the equilibrium forward per Le Châtelier's principle.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq) or p-toluenesulfonic acid monohydrate (0.05 eq). The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by butanol.
-
Reaction: Heat the mixture to reflux. As the reaction proceeds, the water-toluene azeotrope will distill into the Dean-Stark trap. Upon cooling in the trap, the water separates and collects in the bottom, while the toluene overflows back into the reaction flask. Monitor the reaction by observing water collection. The reaction is complete when no more water is collected.
-
Workup and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases. This step is crucial to prevent acid-catalyzed hydrolysis of the ester product during subsequent steps.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine to remove residual salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the drying agent by filtration and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Butyl 3-aminobenzoate.
Key Chemical Reactivity
-
Amine Group: The primary aromatic amine is a versatile functional handle. It can undergo N-acylation with acid chlorides or anhydrides, N-alkylation, and diazotization when treated with nitrous acid to form a diazonium salt. This diazonium intermediate is highly valuable for introducing a wide range of substituents (e.g., -OH, -CN, -X via Sandmeyer reaction) onto the aromatic ring.
-
Ester Group: The butyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification with other alcohols or be converted to an amide via aminolysis.
Applications in Research and Drug Development
The utility of Butyl 3-aminobenzoate stems from its role as a structural scaffold for building more complex molecules.[1]
-
Intermediate for Bioactive Heterocycles: The electron-rich aromatic ring and the reactive amino group make it an excellent starting material for synthesizing a variety of bioactive heterocyclic compounds, which are prevalent structures in medicinal chemistry.[8]
-
Structure-Activity Relationship (SAR) Studies: In drug development, understanding how isomeric changes affect biological activity is fundamental. Butyl 3-aminobenzoate serves as a crucial comparator to its well-known para isomer, Butamben, which functions as a local anesthetic by blocking voltage-gated sodium channels.[3][4] The spatial rearrangement of the amino group from the para to the meta position drastically alters the molecule's electronic distribution and three-dimensional shape. This change directly impacts its ability to bind to target receptors, making it an invaluable tool for researchers probing the specific structural requirements of a binding site. While Butyl 4-aminobenzoate is an active anesthetic, the 3-amino isomer is often used as a negative control or as a starting point to develop compounds with entirely different therapeutic targets.
Caption: Structural comparison of Butyl 3-aminobenzoate and its para isomer, Butamben.
Safety and Handling
While a specific, comprehensive safety profile for Butyl 3-aminobenzoate is not widely published, data from related aminobenzoate esters suggests prudent handling is required.
-
Hazards: Similar compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[9]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended.[2]
References
- Vulcanchem. (n.d.). Methyl 3-aminobenzoate - 4518-10-9.
- National Center for Biotechnology Information. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central.
- Thermo Fisher Scientific. (n.d.). Methyl 3-aminobenzoate, 98%.
- ResearchGate. (n.d.). Mechanism of synthesis of n-butyl-p-aminobenzoate from p-nitrobenzoic....
- National Institute of Standards and Technology. (n.d.). Butyl benzoate. NIST WebBook.
- Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
- Sigma-Aldrich. (n.d.). tert-Butyl 3-aminobenzoate.
- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
- MDPI. (n.d.). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives.
- National Center for Biotechnology Information. (n.d.). Butyl 4-aminobenzoate. PubChem.
- National Center for Biotechnology Information. (n.d.). tert-Butyl-3-aminobenzoate. PubChem.
- Sigma-Aldrich. (n.d.). Methyl 3-aminobenzoate.
- Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters.
- The Good Scents Company. (n.d.). butyl 4-aminobenzoate.
- Sigma-Aldrich. (n.d.). 3-Aminobenzoic acid.
- Sigma-Aldrich. (n.d.). Ethyl 3-aminobenzoate.
- Sigma-Aldrich. (n.d.). butyl 3-aminobenzoate.
- BLD Pharm. (n.d.). tert-Butyl 3-aminobenzoate.
- National Center for Biotechnology Information. (n.d.). 3-Aminobenzoic Acid. PubChem.
- Journal of Molecular Structure. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
- Chemistry LibreTexts. (2021). 3: Esterification (Experiment).
- SIELC Technologies. (2018). Ethyl 3-aminobenzoate.
Sources
- 1. Methyl 3-aminobenzoate (4518-10-9) for sale [vulcanchem.com]
- 2. Methyl 3-aminobenzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. butyl 4-aminobenzoate, 94-25-7 [thegoodscentscompany.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
- 7. CN101353311B - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
- 8. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyl-3-aminobenzoate | C11H15NO2 | CID 2737408 - PubChem [pubchem.ncbi.nlm.nih.gov]
